
1,3-Bis(3-methylphenyl)propane-1,3-dione
Übersicht
Beschreibung
1,3-Bis(3-methylphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H16O2 It is a diketone, meaning it contains two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(3-methylphenyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the condensation of 3-methylbenzaldehyde with acetone in the presence of a base, followed by oxidation to form the diketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or aldehydes
Reduction: Alcohols or alkanes
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-methylphenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for drug development.
Industry
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its diketone structure allows it to undergo various chemical transformations, influencing its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2-methylphenyl)propane-1,3-dione
- 1,3-Bis(4-methylphenyl)propane-1,3-dione
- 1,3-Bis(4-methoxyphenyl)propane-1,3-dione
Uniqueness
1,3-Bis(3-methylphenyl)propane-1,3-dione is unique due to its specific substitution pattern on the phenyl rings This substitution influences its chemical reactivity and physical properties, making it distinct from other similar compounds
Eigenschaften
IUPAC Name |
1,3-bis(3-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-12-5-3-7-14(9-12)16(18)11-17(19)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRKTKNRGBZOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3562026.png)
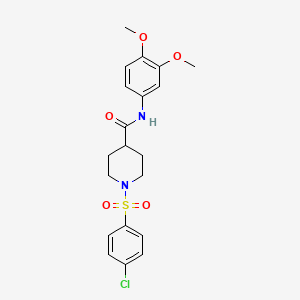

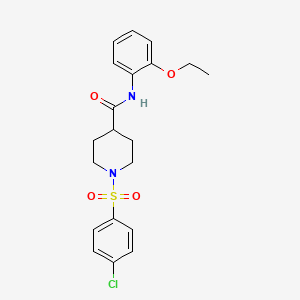
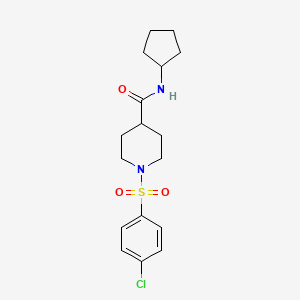
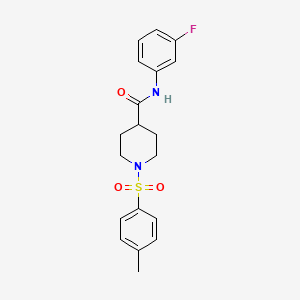

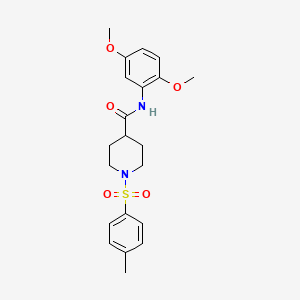
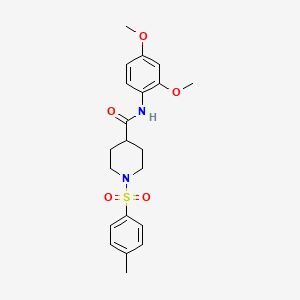
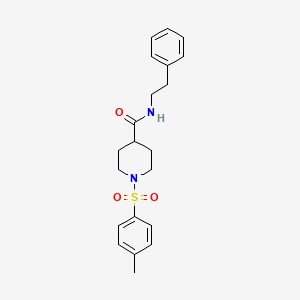
![ethyl 4-({[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3562085.png)
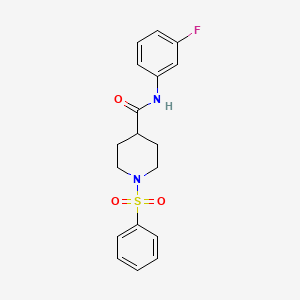
![3,4,5-trimethoxy-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B3562121.png)
![8-[(2-furylmethyl)amino]-3,7-dimethyl-1-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3562124.png)
